

An In-depth Technical Guide to ML348: A Selective LYPLA1 Inhibitor

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Compound of Interest

Compound Name: ML348

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Introduction

Protein S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a critical post-translational modification that governs the trafficking, membrane localization, and function of a multitude of proteins.[1][2] This dynamic process is regulated by the interplay between protein acyltransferases (PATs) and acyl-protein thioesterases (APTs).

Lysophospholipase 1 (LYPLA1), also known as Acyl-Protein Thioesterase 1 (APT1), is a key cytosolic enzyme responsible for depalmitoylation, removing acyl groups from substrate proteins and thereby modulating critical signaling pathways.[3][4] Substrates of LYPLA1 include oncogenic proteins like HRAS and trimeric G alpha proteins, making it a significant target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[1][5][6]

This guide provides a comprehensive technical overview of **ML348**, a potent, selective, and reversible small-molecule inhibitor of LYPLA1.[7][8] Developed through the NIH Molecular Libraries Program, **ML348** serves as an invaluable chemical probe for elucidating the biological functions of LYPLA1 and exploring its therapeutic potential.[1][2] We will detail its quantitative characteristics, mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its characterization.

ML348: Core Compound Information

- Synonyms: GNF-Pf-1127[7]

- CAS Number: 899713-86-1[8]
- Molecular Formula: C₁₈H₁₇ClF₃N₃O₃[8]
- Molecular Weight: 415.79 g/mol [8]
- Mechanism: Reversible Inhibitor[1][7][8]

Data Presentation: Quantitative Profile of ML348

The efficacy and selectivity of **ML348** have been quantified through various biochemical and cellular assays. The following tables summarize the key data points.

Parameter	Target	Value	Reference
IC ₅₀	LYPLA1 / APT1	210 nM	[7][8]
K _i	LYPLA1 / APT1	280 nM	[9][10]
K _i	LYPLA2 / APT2	>10 µM	[9][10]
Fold Selectivity	LYPLA1 vs. LYPLA2	14-fold	[8]
Selectivity Profile	Other Serine Hydrolases	Selective over a panel of ~30 other serine hydrolases	[2][8]

Table 1: Potency and Selectivity of **ML348**.

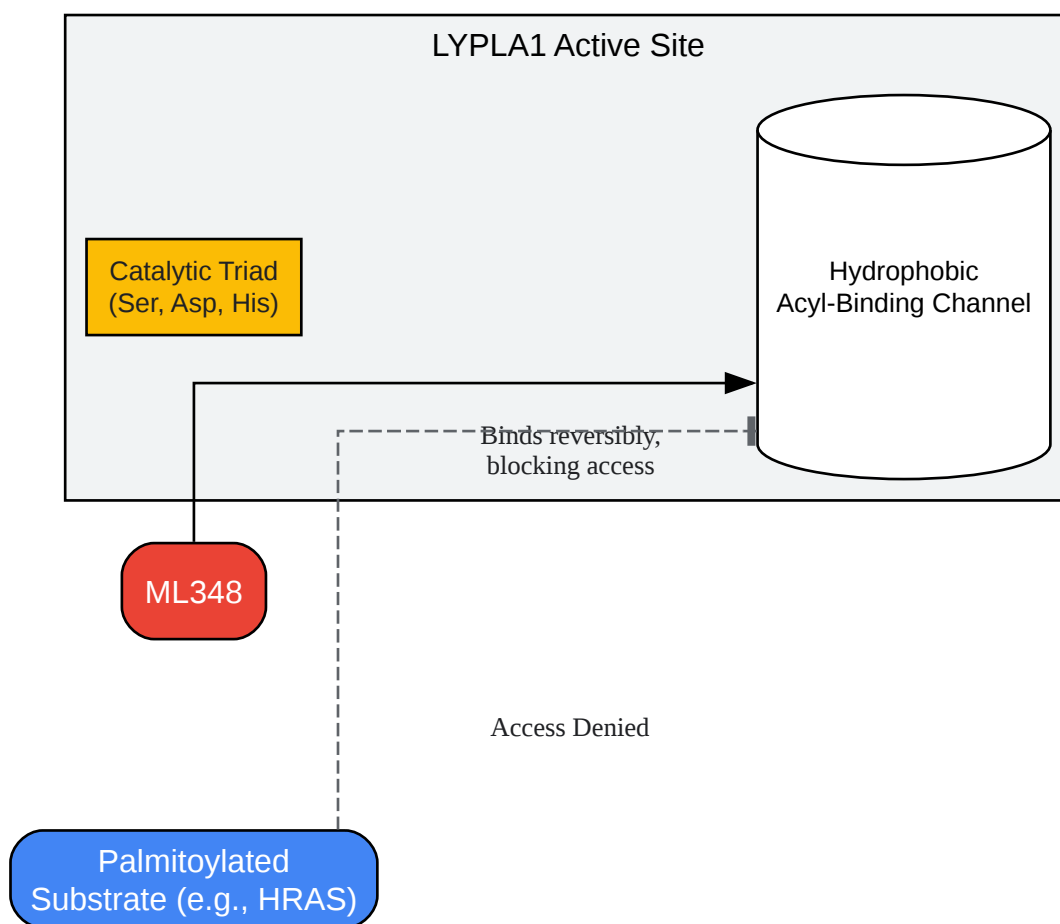
Context	Method	Effective Concentration / Dose	Outcome	Reference
In Situ (Cultured Cells)	Competitive ABPP	5 μ M (3 hours)	Selective inhibition of LYPLA1	[7]
In Vivo (Mice)	Intraperitoneal (i.p.)	50 mg/kg (3 hours)	Potent and selective inhibition of LYPLA1 in heart, kidney, and lung	[7][11]
In Vivo (HD Mouse Model)	Intraperitoneal (i.p.)	0.3 mg/kg - 2 mg/kg	Crosses blood-brain barrier, increases brain palmitoylation, and reverses neuropathology	[9][12]

Table 2: In Situ and In Vivo Activity of **ML348**.

Mechanism of Action

ML348 functions as a potent and selective reversible inhibitor of LYPLA1.[7][8] The molecular basis for its inhibitory activity and selectivity has been elucidated through high-resolution co-crystal structures.

The structure of human LYPLA1 (APT1) in complex with **ML348**, resolved at 1.55 Å, reveals that the inhibitor binds within the enzyme's active site.[13] **ML348** positions itself directly above the catalytic triad (Ser119, Asp174, His208), effectively occluding the substrate-binding channel.[5][13] This hydrophobic channel is normally occupied by the acyl chain of a palmitoylated protein substrate. The inhibitor's specific interactions and conformation within this pocket are crucial for its potent inhibition. Selectivity over the closely related LYPLA2 isoform is achieved through differential interactions with non-conserved residues lining a flexible loop region near the active site.[13]



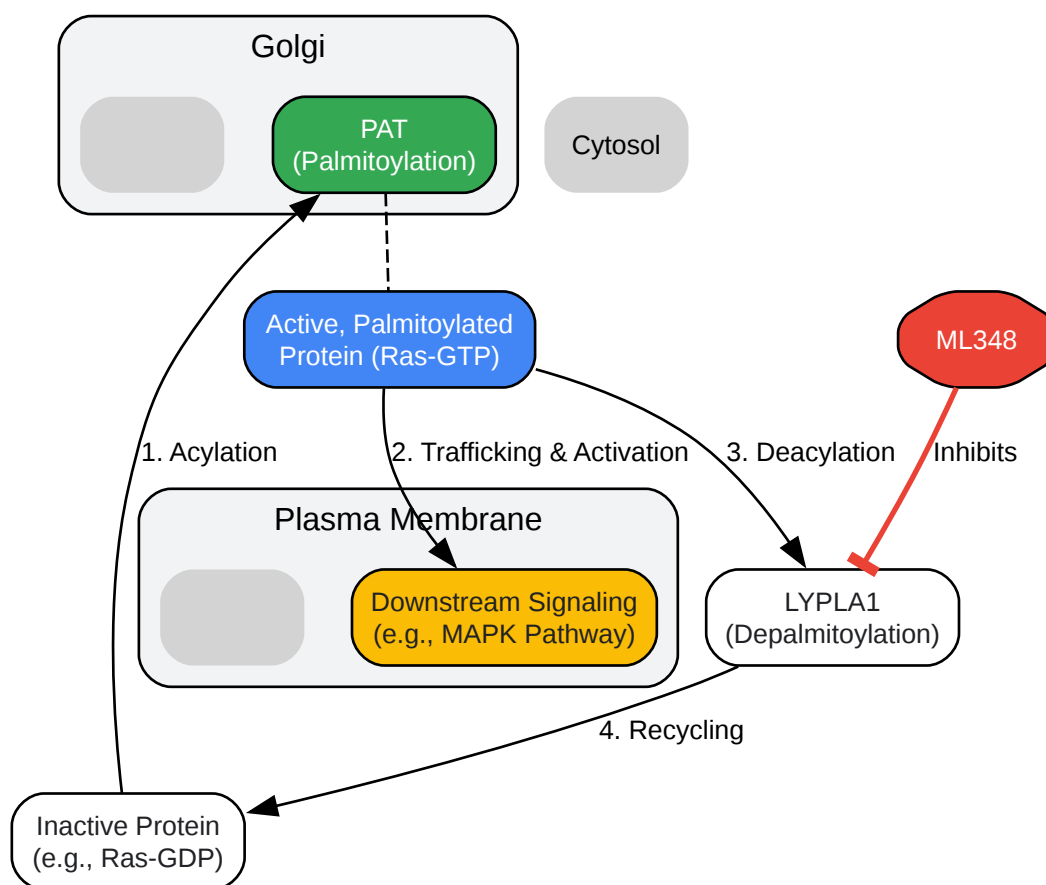
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Caption: ML348 binding to the LYPLA1 active site.

LYPLA1 Signaling Pathways and Modulation by ML348

LYPLA1 is a central regulator of the dynamic palmitoylation cycle, which is essential for proper protein function. This cycle involves the addition of palmitate by Protein Acyl Transferases (PATs), typically at the Golgi apparatus, and its removal by Acyl-Protein Thioesterases like LYPLA1 in the cytosol or at other membranes.^[14] This process controls the membrane association, trafficking, and signaling activity of numerous proteins, including the small GTPase HRAS.^{[1][2]}

By catalyzing depalmitoylation, LYPLA1 promotes the dissociation of proteins from the membrane, leading to their inactivation or translocation.[3] Inhibition of LYPLA1 by **ML348** traps substrates in their palmitoylated, membrane-associated state, thereby prolonging their signaling activity. This has profound effects on downstream pathways, such as the MAPK/ERK cascade, which is regulated by Ras.[6][15]



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Caption: The protein palmitoylation cycle and its inhibition by **ML348**.

Experimental Protocols

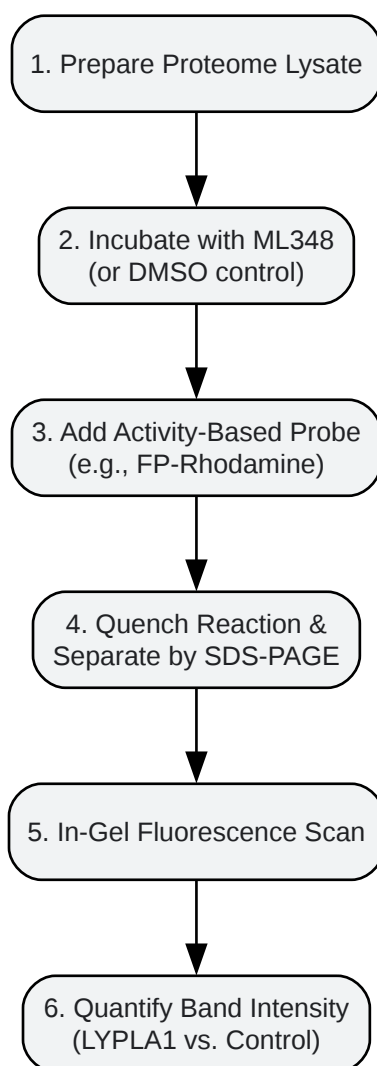
The characterization of **ML348** involved a suite of specialized biochemical and cell-based assays. The methodologies for the key experiments are detailed below.

Protocol 1: In Vitro Potency and Selectivity (Competitive ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess enzyme activity directly in complex proteomes. A competitive ABPP format was used to discover and characterize **ML348**.[\[2\]](#)

Methodology:

- **Proteome Preparation:** Soluble proteomes are prepared from cells (e.g., HEK293T) or tissues by homogenization and ultracentrifugation.[\[16\]](#)
- **Inhibitor Incubation:** Aliquots of the proteome (typically 1 mg/mL) are incubated with varying concentrations of **ML348** (or DMSO as a vehicle control) for 30 minutes at room temperature to allow for target binding.[\[17\]](#)
- **Probe Labeling:** A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the proteome and incubated for another 30 minutes.[\[17\]](#) This probe covalently binds to the active site of serine hydrolases.
- **Analysis:** The reaction is quenched with SDS-PAGE loading buffer. Proteins are separated by size using SDS-PAGE.
- **Visualization:** The gel is scanned using a fluorescence scanner. The intensity of the band corresponding to LYPLA1 (and other serine hydrolases) is quantified. Inhibition by **ML348** results in a dose-dependent decrease in the fluorescence signal for LYPLA1 as the probe is prevented from binding.[\[16\]](#)
- **IC₅₀ Determination:** The band intensities are plotted against the inhibitor concentration to calculate the IC₅₀ value.



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Caption: Workflow for gel-based competitive ABPP.

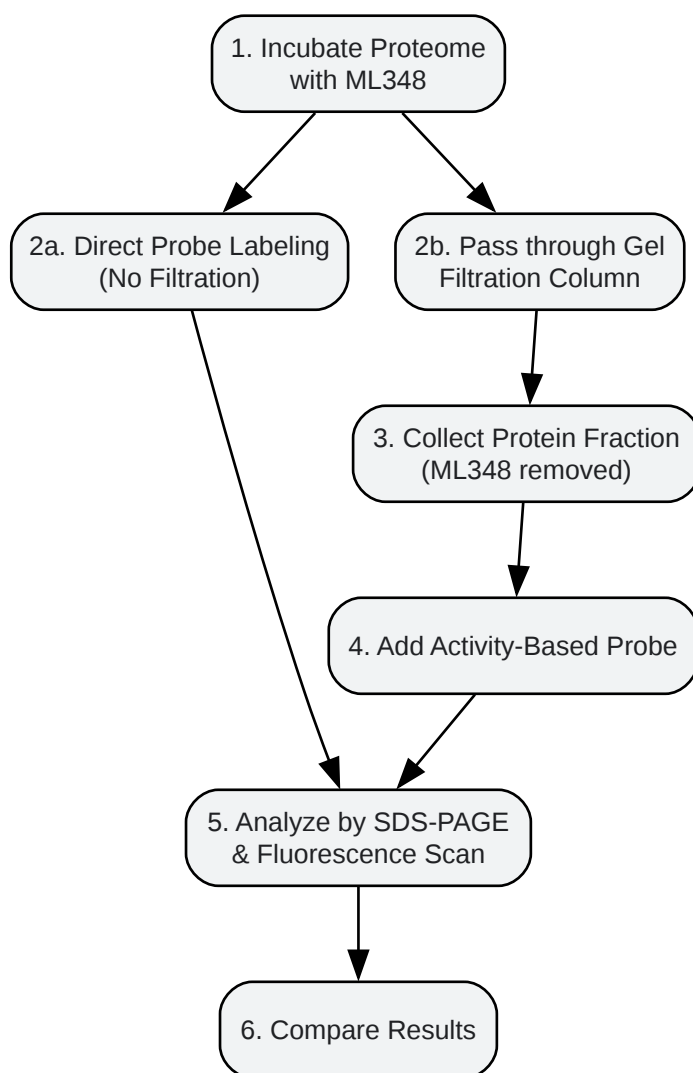
Protocol 2: Determination of Reversible Inhibition (Gel Filtration Assay)

To confirm that **ML348** is a reversible inhibitor, a gel filtration assay is employed to separate the small-molecule inhibitor from the target enzyme after an initial incubation period.^[2]

Methodology:

- Incubation: A complex proteome is incubated with **ML348** at a concentration sufficient to achieve significant target inhibition (e.g., 10x IC₅₀).^[2]

- Separation: The mixture is passed over a desalting or gel filtration column (e.g., Sephadex G-25M). The large protein molecules, including LYPLA1, elute in the void volume, while the small **ML348** molecules are retained and elute later.[\[2\]](#)
- Probe Labeling: The protein-containing eluate is then incubated with the FP-Rh activity-based probe.
- Analysis: The sample is analyzed by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.
- Interpretation: If **ML348** is a reversible inhibitor, it will dissociate from LYPLA1 during gel filtration. The subsequently added FP-Rh probe will then be able to label the now-unoccupied active site, resulting in a strong fluorescent signal. If it were irreversible, the active site would remain blocked, and no signal would be recovered.



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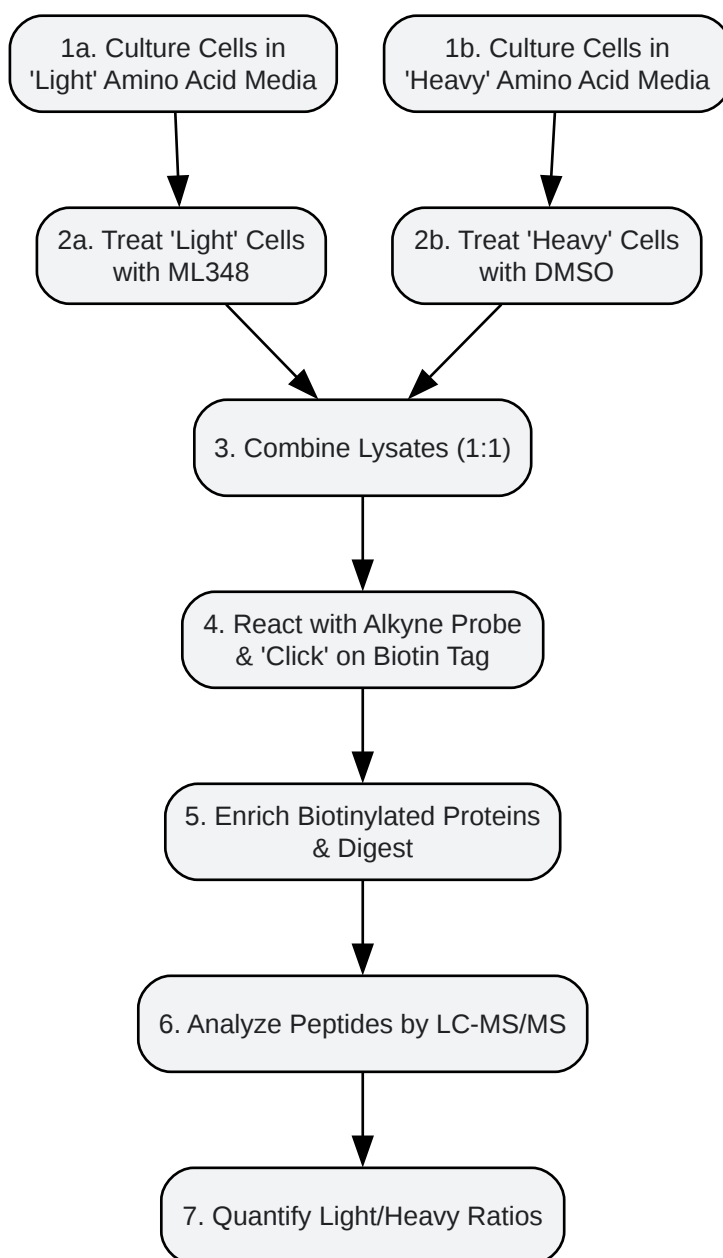
Caption: Workflow for the gel filtration reversibility assay.

Protocol 3: In Situ Target Engagement (Competitive ABPP-SILAC)

To confirm that **ML348** engages LYPLA1 in living cells, a quantitative mass spectrometry-based competitive ABPP method using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is used.[2]

Methodology:

- **SILAC Labeling:** Two populations of cells (e.g., HEK293T) are cultured for several passages in media containing either normal ('light') amino acids (L-Arg, L-Lys) or stable isotope-labeled ('heavy') versions ($[^{13}\text{C}_6^{15}\text{N}_4]$ -L-Arg, $[^{13}\text{C}_6^{15}\text{N}_2]$ -L-Lys).[\[16\]](#)
- **Cell Treatment:** The 'light' cell population is treated with **ML348** (e.g., 5 μM for 3 hours), while the 'heavy' population is treated with DMSO vehicle control.[\[16\]](#)
- **Lysis and Proteome Mixing:** The cells are harvested, lysed, and the 'light' and 'heavy' proteomes are mixed in a 1:1 ratio.
- **Probe Reaction:** The combined proteome is reacted with an alkyne-functionalized activity-based probe.
- **Click Chemistry:** A reporter tag (e.g., TEV-biotin-azide) is attached to the probe-labeled enzymes via copper-catalyzed azide-alkyne cycloaddition ('click chemistry').
- **Enrichment and Digestion:** Biotinylated proteins are enriched on streptavidin beads, and then digested into peptides (e.g., with trypsin).
- **LC-MS/MS Analysis:** The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Quantification:** The relative abundance of 'light' vs. 'heavy' peptides from LYPLA1 (and other probe-labeled proteins) is determined. A low light/heavy ratio for LYPLA1 peptides indicates successful target engagement by **ML348** in the treated cells.[\[2\]](#)



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Caption: Workflow for competitive ABPP-SILAC.

Conclusion

ML348 is a well-characterized, potent, and selective chemical probe for the acyl-protein thioesterase LYPLA1. Its reversible mechanism of action and demonstrated activity in vitro, in situ, and in vivo make it an indispensable tool for the scientific community.[2] By enabling the acute and specific inhibition of LYPLA1, **ML348** facilitates the interrogation of the dynamic

palmitoylation cycle and its role in health and disease. Its successful application in models of Huntington's disease highlights its potential as a lead compound for therapeutic development, providing a clear path for further investigation into the druggability of LYPLA1.[9][12] This guide provides the core data and methodologies to empower researchers to effectively utilize **ML348** in their studies of LYPLA1 biology.

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